molecular formula C10H11BrO2 B14050546 Methyl 2-(2-bromo-6-methylphenyl)acetate

Methyl 2-(2-bromo-6-methylphenyl)acetate

Cat. No.: B14050546
M. Wt: 243.10 g/mol
InChI Key: QPMVRMGJBDXMKF-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 2-(2-bromo-6-methylphenyl)acetate

InChI

InChI=1S/C10H11BrO2/c1-7-4-3-5-9(11)8(7)6-10(12)13-2/h3-5H,6H2,1-2H3

InChI Key

QPMVRMGJBDXMKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-methylphenyl)acetate typically involves the esterification of 2-(2-bromo-6-methylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-methylphenyl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, which can replace the bromine atom to form an azide derivative.

    Oxidation Reactions: Potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride can be used to reduce the ester group to an alcohol.

Major Products Formed

    Substitution Reactions: Products include azides, amines, and thiols.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Methyl 2-(2-bromo-6-methylphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used to study the effects of brominated compounds on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-methylphenyl)acetate depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methyl group is converted to a carboxylic acid through a series of intermediate steps involving the formation of an alcohol and an aldehyde. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydride ions from the reducing agent to the carbonyl carbon.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aromatic Esters

2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
  • Molecular Formula : C₉H₉BrO₃
  • Key Features: Contains a bromo-substituted acetophenone backbone with a methoxy group at the 4-position.
  • Comparison: Reactivity: The ketone group in 2-bromo-4'-methoxyacetophenone undergoes nucleophilic additions (e.g., Grignard reactions), whereas the ester group in the target compound is more prone to hydrolysis or transesterification. Applications: Used as an intermediate in manufacturing under controlled conditions, contrasting with the target compound’s broader synthetic flexibility .
Methyl 2-[bis(benzylthio)phosphoryl]acetate
  • Key Features : A Horner–Wadsworth–Emmons reagent with a phosphoryl group and benzylthio substituents.
  • Comparison :
    • Reactivity : This reagent enables stereoselective synthesis of α,β-unsaturated esters, a functionality absent in the target compound.
    • Applications : Specialized in diastereodivergent syntheses, unlike the target compound’s role as a general intermediate .

Tetrazole-Containing Esters

Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
  • Molecular Formula : C₁₀H₁₀N₄O₃
  • Key Features : Combines a tetrazole ring with a hydroxyphenyl group and ester functionality.
  • Comparison :
    • Supramolecular Interactions : Exhibits intramolecular O–H⋯N hydrogen bonds and π-π stacking, enabling metal-organic framework (MOF) construction. The target compound lacks such directional interactions.
    • Applications : Primarily used in crystal engineering and MOFs, whereas the target compound is more suited for organic synthesis .

Keto Esters

Methyl 2-phenylacetoacetate (CAS: 16648-44-5)
  • Molecular Formula : C₁₁H₁₂O₃
  • Key Features : Contains a β-keto ester group adjacent to a phenyl ring.
  • Comparison: Reactivity: The β-keto group facilitates enolate formation, enabling Claisen condensations. The target compound’s bromo group instead promotes electrophilic substitutions.
Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)
  • Molecular Formula : C₁₂H₁₄O₃
  • Comparison :
    • Solubility : The ethyl ester may exhibit higher lipophilicity than the methyl analogue, influencing solvent compatibility in syntheses.
    • Applications : Similar to methyl 2-phenylacetoacetate but with altered pharmacokinetics in drug precursor contexts .

Spirocyclic and Complex Esters

5-(4-Bromophenyl)-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl ester
  • Key Features : A spirocyclic compound with bromophenyl and heterocyclic moieties.
  • Comparison :
    • Structural Complexity : The spirocyclic framework enables unique biological activity, contrasting with the target compound’s simpler structure.
    • Applications : Designed for bioactive molecule synthesis, whereas the target compound’s applications remain exploratory .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Substituents Applications
This compound C₁₀H₁₁BrO₂ 243.1 Ester, Bromo, Methyl 2-Bromo, 6-Methyl phenyl Organic synthesis intermediate
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₃ 245.07 Ketone, Bromo, Methoxy 2-Bromo, 4-Methoxy phenyl Industrial intermediate
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ 250.21 Ester, Tetrazole, Hydroxyl 2-Hydroxyphenyl MOF construction, crystal engineering
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 β-Keto ester Phenyl Illicit drug precursor

Research Findings and Insights

  • Structural Analysis: The target compound’s crystal structure (if resolved) would likely lack the intramolecular hydrogen bonds seen in tetrazole-containing analogues (e.g., ) due to its non-polar substituents .
  • Reactivity Trends: Bromo substituents in aromatic esters (e.g., 2-bromo-4'-methoxyacetophenone) enhance electrophilic aromatic substitution, while ester groups dictate hydrolysis rates .
  • Synthetic Utility: The absence of β-keto or tetrazole groups limits the target compound’s role in enolate chemistry or MOF synthesis but positions it as a flexible intermediate for cross-coupling reactions .

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